molecular formula C18H20N2O3S B285853 4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B285853
M. Wt: 344.4 g/mol
InChI Key: XMGHWBUQVLUDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as KB-R7943, is a potent inhibitor of the Na+/Ca2+ exchanger (NCX) and has been widely used in scientific research.

Mechanism of Action

4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone acts by binding to the cytoplasmic side of NCX and blocking the exchange of Na+ and Ca2+. This results in an increase in intracellular Ca2+ concentration, which can activate downstream signaling pathways and affect cellular processes such as contraction, secretion, and gene expression.
Biochemical and Physiological Effects:
4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to have a wide range of biochemical and physiological effects. In cardiac myocytes, it has been shown to reduce Ca2+ extrusion and increase contractility. In neurons, it has been shown to enhance synaptic plasticity and improve memory function. In addition, 4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to have anti-inflammatory and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is its specificity for NCX. This makes it a useful tool for studying the role of NCX in various physiological and pathological processes. However, 4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has some limitations for lab experiments. It has been shown to have off-target effects on other ion channels such as the L-type Ca2+ channel and the K+ channel. In addition, 4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of 4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in scientific research. One area of interest is the role of NCX in cancer. NCX has been shown to be upregulated in various types of cancer, and inhibition of NCX by 4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to reduce cancer cell proliferation and migration. Another area of interest is the development of more potent and selective NCX inhibitors. Finally, the use of 4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in combination with other drugs or therapies is an area of ongoing research.

Synthesis Methods

4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone can be synthesized by reacting 4-sec-butylphenylsulfonyl chloride with 3,4-dihydro-2(1H)-quinoxalinone in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been used in a wide range of scientific research applications. It has been shown to inhibit the reverse mode of NCX, which is involved in the regulation of intracellular calcium concentration. This makes 4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone a useful tool for studying the role of NCX in various physiological and pathological processes such as ischemia-reperfusion injury, heart failure, and neurodegenerative diseases.

properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

4-(4-butan-2-ylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C18H20N2O3S/c1-3-13(2)14-8-10-15(11-9-14)24(22,23)20-12-18(21)19-16-6-4-5-7-17(16)20/h4-11,13H,3,12H2,1-2H3,(H,19,21)

InChI Key

XMGHWBUQVLUDIP-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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